

(1-Methylpyrrolidin-2-yl)methanamine synonyms and alternative nomenclature

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Compound of Interest

Compound Name: (1-Methylpyrrolidin-2-yl)methanamine

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(1-Methylpyrrolidin-2-yl)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(1-Methylpyrrolidin-2-yl)methanamine**, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, and significant role in the manufacturing of atypical antipsychotic drugs. Experimental protocols for the synthesis of related compounds and a discussion of the relevant pharmacological pathways are also included to provide a comprehensive resource for professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

(1-Methylpyrrolidin-2-yl)methanamine is a chiral amine with the chemical formula $C_6H_{14}N_2$. Its structure consists of a pyrrolidine ring N-substituted with a methyl group and a methanamine group attached to the C2 position. The stereochemistry at the C2 position is crucial for its application in the synthesis of specific enantiomerically pure active pharmaceutical ingredients (APIs).

Synonyms and Alternative Nomenclature

The compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **(1-Methylpyrrolidin-2-yl)methanamine**

Type	Identifier
IUPAC Name	(1-methylpyrrolidin-2-yl)methanamine[1]
CAS Number	26171-06-2 (for the racemate)[1]
66411-54-9 (for the S-enantiomer)[1]	
66411-53-8 (for the R-enantiomer)[2]	
Depositor-Supplied Synonyms	1-Methylpyrrolidine-2-methylamine[1]
1-Methyl-2-pyrrolidinemethanamine[1]	
2-Aminomethyl-1-methylpyrrolidine[1]	
C-(1-methyl-pyrrolidin-2-yl)-methylamine[1]	
[(1-methylpyrrolidin-2-yl)methyl]amine[1]	
1-(1-methylpyrrolidin-2-yl)methanamine[1]	
2-Pyrrolidinemethanamine, 1-methyl-[1]	

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of **(1-Methylpyrrolidin-2-yl)methanamine** is essential for its handling, storage, and application in chemical synthesis.

Quantitative Physicochemical Data

The following table summarizes key physical and chemical properties for the S-enantiomer of **(1-Methylpyrrolidin-2-yl)methanamine**.

Table 2: Physicochemical Properties of (S)-**(1-Methylpyrrolidin-2-yl)methanamine**

Property	Value	Reference
Molecular Weight	114.19 g/mol	[3]
Density	0.9 ± 0.1 g/cm ³	[1]
Boiling Point	126.7 ± 8.0 °C at 760 mmHg	[1]
Flash Point	32.7 ± 13.6 °C	[1]
Index of Refraction	1.473	[1]
XLogP3	-0.1	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Topological Polar Surface Area (TPSA)	29.3 Å ²	[3][5]

Spectroscopic Data

Spectroscopic data is critical for the identification and quality control of **(1-Methylpyrrolidin-2-yl)methanamine**.

- Mass Spectrometry (GC-MS): Mass spectral data is available for **(1-Methylpyrrolidin-2-yl)methanamine**, which can be accessed through spectral databases such as SpectraBase. [6]
- Infrared Spectroscopy (IR): Vapor phase IR spectra are also available and can be used for structural elucidation and functional group analysis.[3]

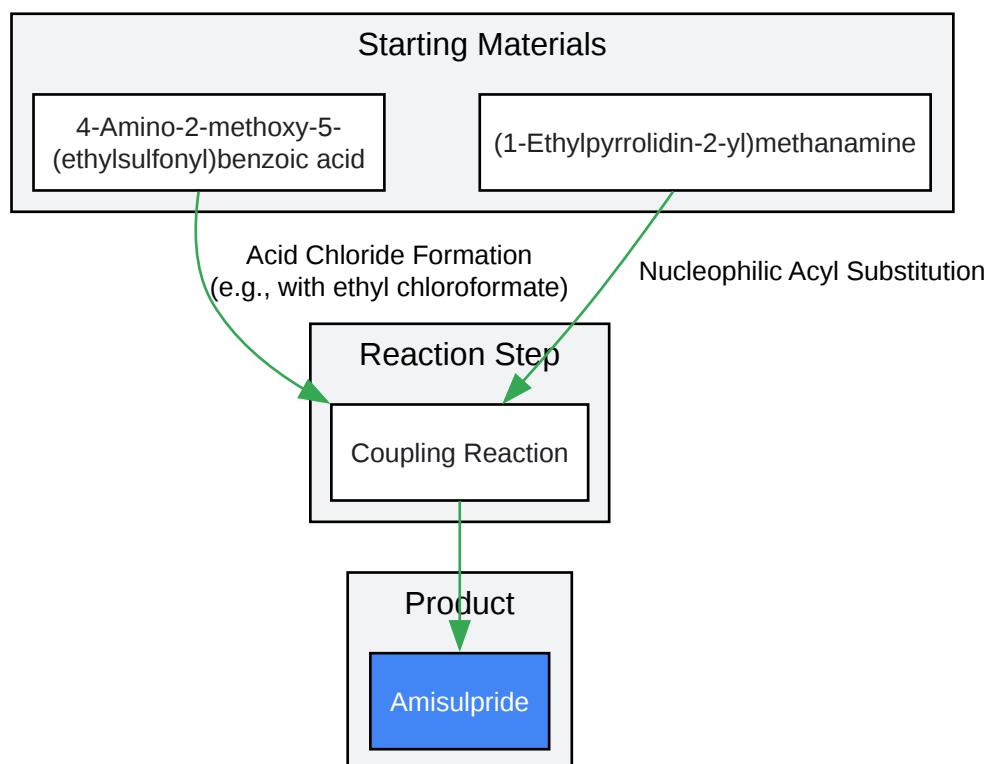
Role in Pharmaceutical Synthesis

(1-Methylpyrrolidin-2-yl)methanamine and its derivatives are pivotal building blocks in the synthesis of several pharmaceutical compounds, particularly atypical antipsychotics that target dopamine receptors.

Synthesis of Amisulpride

A closely related analog, 2-(Aminomethyl)-1-ethylpyrrolidine, is a key intermediate in the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist. The synthesis involves the coupling of this pyrrolidine derivative with a substituted benzoic acid moiety. The general synthetic workflow highlights the importance of this class of chiral amines in constructing complex drug molecules.

General Workflow for Amisulpride Synthesis



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Caption: General workflow for the synthesis of Amisulpride.

Synthesis of Other Pyrrolidine-Containing Drugs

The pyrrolidine moiety is a common scaffold in a variety of drugs. For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine is used in the synthesis of Raclopride, another dopamine D2

antagonist.^[7] The synthesis of such compounds often relies on the stereospecificity of the pyrrolidine starting material to achieve the desired pharmacological activity.

Experimental Protocols

While a specific, detailed protocol for the industrial synthesis of **(1-Methylpyrrolidin-2-yl)methanamine** is proprietary, a general laboratory-scale synthesis can be inferred from the literature. Additionally, the protocol for the synthesis of Amisulpride using a related pyrrolidine derivative provides a valuable example of its application.

General Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine

A common method for the synthesis of this compound involves the reaction of pyrrolidine with methylamine.^[1] Although a detailed experimental protocol is not publicly available, the general transformation is as follows:

- N-methylation of a suitable pyrrolidine precursor: This step introduces the methyl group onto the nitrogen atom of the pyrrolidine ring.
- Introduction of the aminomethyl group: This can be achieved through various synthetic routes, such as the reduction of a nitrile or an amide at the C2 position.

Example Protocol: Synthesis of Amisulpride

The following is a representative protocol for the synthesis of Amisulpride, adapted from patent literature, which utilizes 2-aminomethyl-1-ethylpyrrolidine.

Materials:

- 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid
- Triethylamine
- Ethyl chloroformate
- Acetone (solvent)

- 1-ethyl-2-amino methyl pyrrolidine

Procedure:

- Dissolve 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid in acetone.
- Add triethylamine to the solution.
- Cool the mixture and add ethyl chloroformate to form the mixed anhydride.
- To this mixture, add 1-ethyl-2-amino methyl pyrrolidine.
- Allow the reaction to proceed to completion.
- The resulting Amisulpride can be isolated and purified by crystallization from acetone.[\[8\]](#)

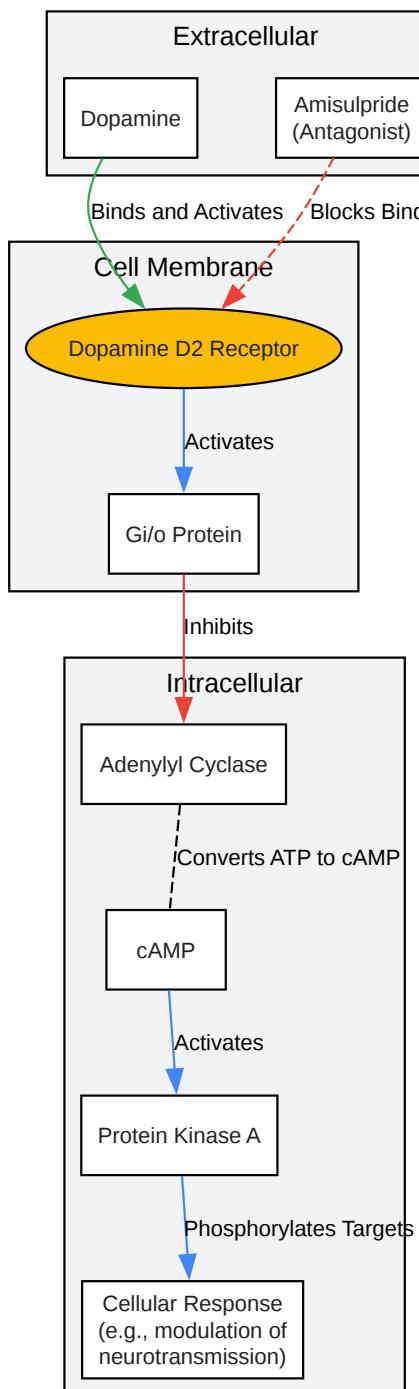
Involvement in Signaling Pathways

The primary pharmacological relevance of drugs synthesized from **(1-Methylpyrrolidin-2-yl)methanamine** and its analogs is their interaction with dopamine receptors, particularly the D2 and D3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Dopamine D2 Receptor Signaling Pathway

Amisulpride, synthesized from a derivative of the title compound, is an antagonist at D2 receptors. This means it blocks the binding of the endogenous ligand, dopamine, to the receptor. The downstream effects of this antagonism are central to its antipsychotic action.

Dopamine D2 Receptor Signaling Pathway

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